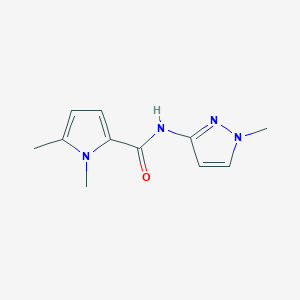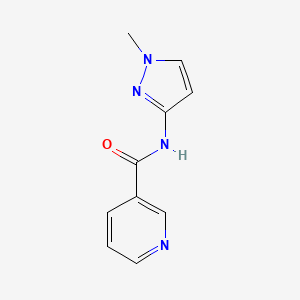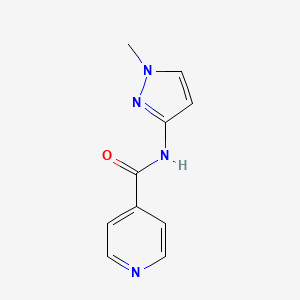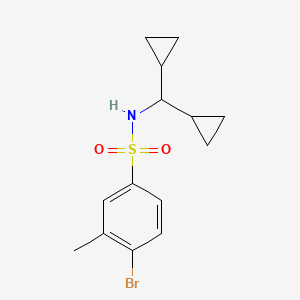
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, also known as DMP785, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a selective modulator of the GABA-A receptor.
Wirkmechanismus
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide selectively binds to the benzodiazepine site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This leads to an increase in chloride ion influx into the neuron, hyperpolarizing the cell and decreasing its excitability.
Biochemical and Physiological Effects
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as reducing drug-seeking behavior. It has also been shown to enhance learning and memory in animal models. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been found to have limited effects on motor coordination and muscle relaxation, which are common side effects of benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to enhance GABAergic transmission in the hippocampus and cortex, and its potential in treating drug addiction. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has limitations, including its limited effects on motor coordination and muscle relaxation, and its potential for abuse and addiction.
Zukünftige Richtungen
Future research on 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide could focus on its potential in treating anxiety disorders, epilepsy, and drug addiction. Additionally, further studies could investigate the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on cognitive function and behavior, as well as its potential for abuse and addiction. Other future directions could include the development of new compounds based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, as well as the investigation of the mechanism of action of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on the GABA-A receptor.
Synthesemethoden
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide is synthesized through a multistep process involving the reaction of 2,5-dimethylpyrrole with 3-chloro-1-methylpyrazole, followed by the addition of 2-cyanoethyl-N,N-diisopropylchloroacetamide, and finally the substitution of the chloro group with an amide group using ammonia. The resulting compound is purified through column chromatography to obtain pure 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been extensively studied for its potential as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been shown to enhance GABAergic transmission in the hippocampus and cortex, leading to anxiolytic and anticonvulsant effects. 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-9(15(8)3)11(16)12-10-6-7-14(2)13-10/h4-7H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLOCVZMBZOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)